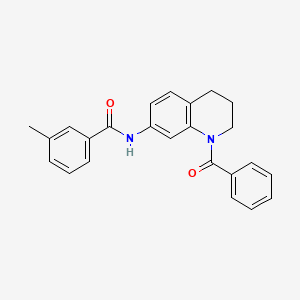![molecular formula C21H18N4OS B6567030 N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-73-8](/img/structure/B6567030.png)
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, commonly referred to as MPPPA, is a small molecule that has been studied extensively for its potential applications in scientific research. MPPPA has been studied for its ability to act as a ligand for various proteins, as well as its potential to act as an inhibitor of certain biochemical processes.
作用機序
MPPPA binds to the active site of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. By binding to the active site of COX-2, MPPPA inhibits the enzyme and prevents the production of pro-inflammatory molecules. Additionally, MPPPA has been shown to inhibit the production of nitric oxide, which is an important signaling molecule involved in the regulation of inflammation.
Biochemical and Physiological Effects
MPPPA has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that MPPPA can reduce inflammation in various cell types, including macrophages, endothelial cells, and fibroblasts. Additionally, MPPPA has been studied for its potential to act as an inhibitor of nitric oxide production, which could potentially reduce inflammation in certain cell types.
実験室実験の利点と制限
MPPPA has been studied extensively for its potential applications in scientific research. One of the main advantages of using MPPPA in laboratory experiments is that it is a small molecule, making it easier to manipulate and study in laboratory settings. Additionally, MPPPA has been optimized for use in laboratory experiments, making it a suitable choice for use in scientific research. However, there are some potential limitations to using MPPPA in laboratory experiments. For example, MPPPA is not as potent as some other compounds, making it less suitable for use in experiments that require high concentrations of the compound. Additionally, MPPPA is not as specific as some other compounds, meaning that it may not be as effective in targeting certain proteins or biochemical processes.
将来の方向性
There are a number of potential future directions for the study of MPPPA. One potential direction is to further study the potential of MPPPA as an anti-inflammatory agent. Additionally, further research could be conducted to study the potential of MPPPA as an inhibitor of nitric oxide production. Additionally, further research could be conducted to study the potential of MPPPA as a ligand for proteins involved in various biochemical processes. Finally, further research could be conducted to study the potential of MPPPA as a therapeutic agent for various diseases.
合成法
MPPPA can be synthesized using a variety of methods, including the Grubbs-Hoveyda reaction and the Buchwald-Hartwig reaction. The Grubbs-Hoveyda reaction involves the use of ruthenium-based catalysts to form C-C bonds between two molecules, while the Buchwald-Hartwig reaction involves the use of palladium-based catalysts to form C-N bonds. The synthesis of MPPPA has been optimized for use in laboratory settings, making it a suitable choice for use in scientific research.
科学的研究の応用
MPPPA has been studied for its potential applications in scientific research. It has been shown to act as a ligand for various proteins, including the enzyme cyclooxygenase-2 (COX-2). MPPPA has also been studied for its potential to act as an inhibitor of certain biochemical processes, such as the production of nitric oxide. MPPPA has been studied for its potential to act as an anti-inflammatory agent, and has been used in laboratory experiments to study the effects of inflammation on various cell types.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-6-5-9-17(12-15)23-20(26)14-27-21-19-13-18(16-7-3-2-4-8-16)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYEPUULXMOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566948.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6566966.png)
![7-methyl-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566967.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B6566983.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6567008.png)
![N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide](/img/structure/B6567017.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6567022.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6567026.png)
![2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6567037.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6567044.png)
![2,2-dimethyl-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B6567064.png)